molecular formula C19H19NO3 B1609344 Koenigine CAS No. 28513-33-9

Koenigine

Cat. No.: B1609344
CAS No.: 28513-33-9
M. Wt: 309.4 g/mol
InChI Key: CZZZOTXCAIDYOZ-UHFFFAOYSA-N
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Description

This compound is known for its diverse pharmacological properties, including antioxidant, antibacterial, and anticancer activities . Koenigine is one of the many bioactive compounds that contribute to the medicinal value of Murraya koenigii.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of koenigine involves several steps, starting from simple aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the carbazole ring structure. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of Murraya koenigii leaves. The leaves are dried and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Koenigine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Koenigine has a wide range of scientific research applications:

Mechanism of Action

Koenigine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Koenigine is unique among carbazole alkaloids due to its specific bioactive properties. Similar compounds include:

    Mahanimbine: Another carbazole alkaloid found in Murraya koenigii with similar antioxidant and anticancer properties.

    Murrayanine: Known for its antibacterial and anti-inflammatory activities.

    Girinimbine: Exhibits anticancer and anti-inflammatory effects.

This compound stands out due to its potent antioxidant and antibacterial activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-10-7-13-12-8-16(22-4)15(21)9-14(12)20-17(13)11-5-6-19(2,3)23-18(10)11/h5-9,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZOTXCAIDYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170207
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28513-33-9
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28513-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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